molecular formula C11H15ClN2S B2409022 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 1055196-26-3

2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B2409022
CAS No.: 1055196-26-3
M. Wt: 242.77
InChI Key: KBKNBJPUACQHBY-UHFFFAOYSA-N
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Description

2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound with a molecular formula of C11H15ClN2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(3-methylphenyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Uniqueness

2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.ClH/c1-9-3-2-4-10(7-9)8-14-11-12-5-6-13-11;/h2-4,7H,5-6,8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNBJPUACQHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055196-26-3
Record name 2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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